An In-Depth Technical Guide to Methyl 2-Amino-4-(1-imidazolyl)benzoate: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to Methyl 2-Amino-4-(1-imidazolyl)benzoate: Synthesis, Properties, and Potential Applications
A comprehensive analysis for researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for Methyl 2-Amino-4-(1-imidazolyl)benzoate is not extensively available in the current body of scientific literature. This guide is a synthesized compilation of established principles and data from closely related analogs to provide a robust predictive profile and methodological framework for this compound. All proposed protocols and properties are based on expert interpretation of existing literature and are intended to guide future research.
Introduction
Methyl 2-Amino-4-(1-imidazolyl)benzoate is a novel organic molecule that holds significant promise as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional architecture, featuring an aniline, a benzoate, and an imidazole moiety, presents a rich chemical space for the development of new therapeutic agents and functional materials. The strategic positioning of the amino group ortho to the methyl ester and the imidazole ring at the para position suggests potential for intramolecular interactions and specific binding geometries, making it an attractive scaffold for drug design.
The imidazole ring is a well-established pharmacophore found in numerous clinically approved drugs, known for its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1] The aminobenzoate core is also a common feature in pharmaceuticals, contributing to the molecule's pharmacokinetic and pharmacodynamic properties.[2] The combination of these two key functionalities in a single molecule suggests a high potential for biological activity, particularly in the realm of kinase inhibition, where such scaffolds have shown considerable success.
This technical guide provides a comprehensive overview of the predicted properties, a plausible synthetic pathway, and the potential applications of Methyl 2-Amino-4-(1-imidazolyl)benzoate, drawing upon established synthetic methodologies and structure-activity relationships of analogous compounds.
Physicochemical and Spectroscopic Properties (Predicted)
The physicochemical properties of Methyl 2-Amino-4-(1-imidazolyl)benzoate can be predicted based on its constituent functional groups. These predictions are crucial for designing experimental protocols, including purification and analytical methods.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₁N₃O₂ | Based on the chemical structure. |
| Molecular Weight | 217.23 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar aromatic compounds. |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water. | The aromatic nature and the presence of the methyl ester suggest solubility in organic solvents. The amino and imidazole groups may impart slight aqueous solubility. |
| Melting Point | Estimated to be in the range of 150-200 °C | Based on the melting points of structurally related aminobenzoates and N-arylimidazoles. |
| pKa | The amino group is expected to be weakly basic (pKa ~3-5), and the imidazole ring will have a pKa of ~6-7. | The electron-withdrawing ester group will decrease the basicity of the aniline nitrogen. The imidazole pKa is typical for N-aryl imidazoles. |
Predicted Spectroscopic Data
The following spectroscopic characteristics are predicted for Methyl 2-Amino-4-(1-imidazolyl)benzoate and can be used for its identification and characterization:
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¹H NMR (in DMSO-d₆):
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Aromatic Protons: Signals in the range of δ 7.0-8.5 ppm. The protons on the benzoate ring will show a characteristic splitting pattern, likely a doublet, a singlet, and a doublet of doublets. The imidazole protons will appear as distinct singlets.
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Amino Protons: A broad singlet around δ 5.0-6.0 ppm, which is exchangeable with D₂O.
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Methyl Protons: A sharp singlet around δ 3.8-4.0 ppm.
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¹³C NMR (in DMSO-d₆):
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Carbonyl Carbon: A signal around δ 165-170 ppm.
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Aromatic and Imidazole Carbons: Multiple signals in the range of δ 110-150 ppm.
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FT-IR (KBr pellet):
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N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
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C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ from the methyl ester.
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C=N and C=C Stretching: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and imidazole rings.
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C-N Stretching: Bands in the 1200-1350 cm⁻¹ range.
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Mass Spectrometry (ESI+):
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[M+H]⁺: A prominent peak at m/z 218.23, corresponding to the protonated molecule.
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Proposed Synthesis Pathway
The synthesis of Methyl 2-Amino-4-(1-imidazolyl)benzoate can be strategically approached through a multi-step process, leveraging well-established organic reactions. A plausible and efficient synthetic route is outlined below, starting from commercially available materials.
Figure 1: Proposed synthetic pathway for Methyl 2-Amino-4-(1-imidazolyl)benzoate.
Step 1: Preparation of the Key Precursor, Methyl 2-Amino-4-bromobenzoate
The synthesis would commence with the esterification of 2-amino-4-bromobenzoic acid.
Figure 2: Synthesis of the key precursor via Fischer esterification.
Experimental Protocol: Fischer Esterification of 2-Amino-4-bromobenzoic acid
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Reaction Setup: To a solution of 2-amino-4-bromobenzoic acid (1.0 eq) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) or thionyl chloride (1.1 eq) at 0 °C.
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Reaction Execution: The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure Methyl 2-Amino-4-bromobenzoate.
Causality Behind Experimental Choices:
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Acid Catalyst: Sulfuric acid or thionyl chloride is used to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
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Excess Methanol: Methanol serves as both the reactant and the solvent, and using it in excess drives the equilibrium towards the formation of the ester product, according to Le Chatelier's principle.
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Aqueous Work-up: The sodium bicarbonate wash is crucial to remove the unreacted carboxylic acid and the acid catalyst.
Step 2: N-Arylation of Imidazole with Methyl 2-Amino-4-bromobenzoate
The final step involves the coupling of the imidazole ring to the aromatic core. The Ullmann condensation or the more modern Chan-Lam coupling are suitable methods for this transformation.[3][4]
Experimental Protocol: Copper-Catalyzed N-Arylation (Ullmann-type Reaction)
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Methyl 2-Amino-4-bromobenzoate (1.0 eq), imidazole (1.2-1.5 eq), a copper(I) catalyst such as CuI or Cu₂O (5-10 mol%), a suitable ligand like 1,10-phenanthroline or an N,N'-dimethylethylenediamine (10-20 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
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Solvent Addition: Add a dry, high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
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Reaction Execution: The reaction mixture is heated to 100-140 °C and stirred for 12-24 hours. Reaction progress should be monitored by TLC or LC-MS.
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Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the copper catalyst and inorganic salts. The filtrate is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel to yield Methyl 2-Amino-4-(1-imidazolyl)benzoate.
Causality Behind Experimental Choices:
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Inert Atmosphere: The copper catalyst is sensitive to oxidation, so an inert atmosphere is necessary to maintain its catalytic activity.
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Ligand: The ligand coordinates to the copper center, increasing its solubility and catalytic activity.
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Base: The base is required to deprotonate the imidazole, generating the imidazolide anion which is the active nucleophile in the reaction.
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High Temperature: The Ullmann coupling typically requires elevated temperatures to overcome the activation energy of the C-N bond formation.
Potential Applications in Drug Discovery and Materials Science
The unique structural features of Methyl 2-Amino-4-(1-imidazolyl)benzoate make it a highly promising candidate for various applications.
Kinase Inhibitors in Oncology
The imidazole moiety is a common feature in many kinase inhibitors, where it often acts as a hinge-binder, forming crucial hydrogen bonds with the protein backbone in the ATP-binding pocket. The 2-aminobenzoate scaffold can be further functionalized to introduce additional binding interactions and modulate the pharmacokinetic properties of the molecule. This compound could serve as a starting point for the development of inhibitors for various kinases implicated in cancer, such as EGFR, VEGFR, and Aurora kinases.
Figure 3: Hypothetical binding mode of the target molecule in a kinase active site.
Antimicrobial Agents
Imidazole derivatives have a long history as antifungal and antibacterial agents.[5] The mechanism of action often involves the inhibition of key enzymes in microbial metabolic pathways. The aminobenzoate part of the molecule is also found in sulfonamide antibiotics, which act as competitive inhibitors of dihydropteroate synthase. The combination of these two pharmacophores could lead to compounds with a broad spectrum of antimicrobial activity.
Materials Science
The N-arylimidazole structure can be a precursor for the synthesis of N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metal catalysts.[6] Furthermore, the amino and ester functionalities allow for polymerization and incorporation into novel polymeric materials with interesting electronic or photophysical properties.
Conclusion
While direct experimental data on Methyl 2-Amino-4-(1-imidazolyl)benzoate is scarce, a thorough analysis of related compounds allows for the construction of a robust predictive profile. The proposed synthetic pathway is based on well-established and reliable chemical transformations, providing a clear roadmap for its preparation in the laboratory. The predicted physicochemical and spectroscopic properties will be invaluable for its characterization.
The true potential of Methyl 2-Amino-4-(1-imidazolyl)benzoate lies in its versatility as a building block for the development of new bioactive molecules and functional materials. Its unique combination of pharmacophoric features makes it a particularly attractive starting point for the design of novel kinase inhibitors and antimicrobial agents. This technical guide serves as a foundational resource to stimulate and guide future research into this promising and unexplored chemical entity.
References
- (Reference to a relevant review on imidazole-containing drugs)
- (Reference to a relevant review on aminobenzoic acid deriv
- (Reference to a paper on the synthesis of substituted aminobenzo
- (Reference to a paper on Fischer esterific
- (Reference to a key paper on Ullmann condens
- (Reference to a key paper on Chan-Lam coupling)
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
- Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. J. Am. Chem. Soc.2012, 134 (1), 700-706.
- N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substr
- (Reference to a review on kinase inhibitors)
- (Reference to a paper on the structure-activity relationship of imidazole-based kinase inhibitors)
- Transition metal substituted sandwich-type polyoxometalates with a strong metal–C (imidazole) bond as anticancer agents. Chem. Commun.2017, 53, 8576-8579.
- List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
- Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry.
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- 1. Transition metal substituted sandwich-type polyoxometalates with a strong metal–C (imidazole) bond as anticancer agents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
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- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
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